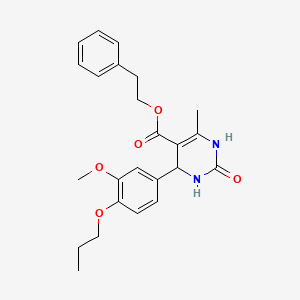![molecular formula C19H20N2O5S B4986727 methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4986727.png)
methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate, also known as MOPSOB, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds that have been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate is not fully understood. However, it has been shown to inhibit the activity of various enzymes and receptors such as cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). These enzymes and receptors are involved in various cellular processes such as inflammation, angiogenesis, and cell proliferation.
Biochemical and Physiological Effects:
methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate in lab experiments include its relatively simple synthesis method, its potential therapeutic applications in various diseases, and its inhibitory effects on various enzymes and receptors. However, the limitations include its limited solubility in aqueous solutions, its potential toxicity, and its lack of selectivity for specific enzymes and receptors.
Orientations Futures
There are several future directions for the study of methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate. These include the development of more selective analogs that target specific enzymes and receptors, the investigation of its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes, and the evaluation of its pharmacokinetic and pharmacodynamic properties in animal models and clinical trials.
Conclusion:
In conclusion, methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been shown to have inhibitory effects on various enzymes and receptors that are involved in the pathogenesis of these diseases. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate involves the reaction of 3-amino benzoic acid with piperidine-2,6-dione followed by the reaction with 4-(aminosulfonyl)aniline. The final product is obtained by the reaction of the intermediate with methyl iodide. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
Methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have inhibitory effects on various enzymes and receptors that are involved in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
methyl 3-[[4-(2-oxopiperidin-1-yl)phenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-26-19(23)14-5-4-6-15(13-14)20-27(24,25)17-10-8-16(9-11-17)21-12-3-2-7-18(21)22/h4-6,8-11,13,20H,2-3,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFQUVNBRQUVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[[4-(2-oxopiperidin-1-yl)phenyl]sulfonylamino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide](/img/structure/B4986654.png)
![2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B4986663.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)

![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4986676.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)


![2-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4986694.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4986710.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4986733.png)
![1-(cyclohexylmethyl)-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4986752.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide](/img/structure/B4986753.png)